Vipadenant

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

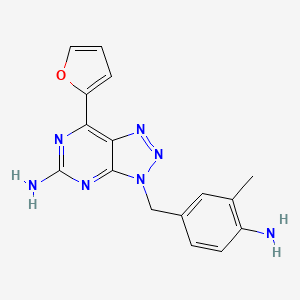

3-[(4-amino-3-methylphenyl)methyl]-7-(furan-2-yl)triazolo[4,5-d]pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N7O/c1-9-7-10(4-5-11(9)17)8-23-15-14(21-22-23)13(19-16(18)20-15)12-3-2-6-24-12/h2-7H,8,17H2,1H3,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSBCDPYXDGTCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN2C3=NC(=NC(=C3N=N2)C4=CC=CO4)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196103 | |

| Record name | Vipadenant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442908-10-3 | |

| Record name | Vipadenant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0442908103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vipadenant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06625 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vipadenant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VIPADENANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDR3USH1NJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vipadenant's Mechanism of Action in Parkinson's Disease Models: A Technical Guide

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder primarily characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a significant reduction of dopamine in the striatum.[1][2][3] This dopamine deficiency disrupts the balance of basal ganglia circuitry, causing the hallmark motor symptoms of PD, including bradykinesia, rigidity, resting tremor, and postural instability.[2][3] While dopamine replacement therapies, such as levodopa (L-DOPA), remain the cornerstone of treatment, their long-term use is often complicated by motor fluctuations and dyskinesias. This has driven research into non-dopaminergic therapeutic targets. Among the most promising of these are the adenosine A2A receptors, which are densely expressed in the striatum and play a crucial role in modulating motor function.

Vipadenant (also known as BIIB014 or V2006) is a potent and selective, non-xanthine antagonist of the adenosine A2A receptor. It was developed to improve motor symptoms in PD by indirectly modulating dopaminergic signaling. Although its clinical development was discontinued due to preclinical toxicology findings, the extensive preclinical data generated for this compound provides a valuable case study on the therapeutic potential and mechanism of A2A receptor antagonism in Parkinson's disease models. This guide offers an in-depth examination of this compound's mechanism of action, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the underlying biological pathways.

Core Mechanism: A2A Receptor Antagonism in the Basal Ganglia

The therapeutic rationale for A2A receptor antagonists in Parkinson's disease is based on their specific localization and function within the basal ganglia circuitry. The striatum, a key input nucleus of the basal ganglia, is divided into two main output pathways: the direct and indirect pathways, which have opposing effects on motor activity.

-

The Indirect Pathway: In PD, the loss of dopamine leads to overactivity of the striatopallidal "indirect pathway," which expresses high concentrations of both adenosine A2A receptors and dopamine D2 receptors.

-

A2A and D2 Receptor Interaction: A2A and D2 receptors form heterodimers and exert antagonistic effects on the same intracellular signaling cascade. Activation of D2 receptors by dopamine inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels and decreasing the excitability of striatopallidal neurons. Conversely, activation of A2A receptors by endogenous adenosine stimulates adenylyl cyclase, increasing cAMP and neuronal excitability.

-

This compound's Action: In the dopamine-depleted state of PD, the inhibitory influence of D2 receptors is diminished, while the excitatory tone from A2A receptors becomes dominant, further exacerbating the overactivity of the indirect pathway and contributing to motor impairment. This compound acts by selectively blocking the A2A receptor. This blockade "releases the brake" on D2 receptor signaling, effectively potentiating the effects of remaining dopamine or exogenously administered dopaminergic drugs. This restores a more balanced signaling output from the striatum, thereby alleviating motor deficits.

Caption: Signaling pathway of this compound action in a striatopallidal neuron.

Quantitative Preclinical Efficacy

This compound demonstrated significant efficacy across a range of well-established animal models of Parkinson's disease. Its pharmacological profile is characterized by high affinity for the A2A receptor with moderate to good selectivity over other adenosine receptor subtypes.

Table 1: this compound Receptor Binding Affinity

| Receptor Subtype | Binding Affinity (Ki) |

|---|---|

| Adenosine A2A | 1.3 nM - 63 nM |

| Adenosine A1 | 68 nM |

| Adenosine A2B | 63 nM |

| Adenosine A3 | 1005 nM |

Note: Ki values can vary between studies and experimental conditions.

Table 2: this compound Efficacy in Rodent and Primate PD Models

| Model | Species | Test | Minimum Effective Dose (MED) / Result | Citation(s) |

|---|---|---|---|---|

| Haloperidol-induced Hypolocomotion | Mouse | Locomotor Activity | 0.1 mg/kg, p.o. | |

| Haloperidol-induced Hypolocomotion | Rat | Locomotor Activity | 1 mg/kg, p.o. | |

| Haloperidol-induced Catalepsy | Rat | Catalepsy Score | 0.3-30 mg/kg (dose-dependent reduction) | |

| 6-OHDA Lesion | Rat | Apomorphine-induced contralateral rotations | 3 and 10 mg/kg, p.o. (increased rotations) | |

| MPTP-Treated | Marmoset | Motor Disability Score | <5 mg/kg, p.o. (reversal of disability) |

| MPTP-Treated (L-DOPA primed) | Primate | Dyskinesia | Did not induce dyskinesias | |

Experimental Protocols and Workflows

The preclinical evaluation of this compound relied on standardized and validated methodologies to assess anti-parkinsonian efficacy.

Haloperidol-Induced Catalepsy in Rats

This model assesses the ability of a compound to reverse the motor rigidity (catalepsy) induced by a dopamine D2 receptor antagonist, like haloperidol. It is a primary screen for potential anti-parkinsonian drugs.

-

Methodology:

-

Animal Subjects: Male Wistar or Sprague-Dawley rats.

-

Induction of Catalepsy: Animals are administered haloperidol (e.g., 0.5-1.0 mg/kg, intraperitoneally).

-

Drug Administration: this compound or vehicle is administered orally (p.o.) at various doses (e.g., 0.3-30 mg/kg) at a set time before or after the haloperidol injection.

-

Assessment: At specific time points post-treatment, catalepsy is measured. A common method is the "bar test," where the rat's front paws are placed on a raised horizontal bar. The time taken for the rat to remove both paws from the bar is recorded. A longer latency indicates a greater degree of catalepsy.

-

Data Analysis: The reduction in catalepsy duration in the this compound-treated group is compared to the vehicle-treated group.

-

References

The Discovery and Synthesis of Vipadenant (V2006/BIIB-014): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vipadenant (also known as V2006 and BIIB-014) is a potent and selective antagonist of the adenosine A2A receptor.[1][2] It was investigated primarily for the treatment of Parkinson's disease, based on the rationale that blocking A2A receptors in the basal ganglia could potentiate dopaminergic neurotransmission and alleviate motor symptoms.[3][4] While showing promise in early clinical trials, its development for Parkinson's disease was discontinued due to unfavorable preclinical toxicology findings.[5] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, intended for researchers and professionals in the field of drug development.

Discovery and Rationale

The discovery of this compound was rooted in the growing understanding of the role of adenosine A2A receptors in the pathophysiology of Parkinson's disease. These receptors are highly expressed in the striatum, a key brain region for motor control, where they are co-localized with dopamine D2 receptors on striatopallidal neurons. Activation of A2A receptors has an opposing effect to the activation of D2 receptors, leading to an inhibition of motor function. Therefore, it was hypothesized that antagonizing A2A receptors could restore the balance in the basal ganglia circuitry disrupted by dopamine depletion in Parkinson's disease.

This compound emerged from a medicinal chemistry program aimed at identifying potent and selective A2A antagonists with favorable pharmacokinetic properties. Its chemical structure, 3-[(4-amino-3-methylphenyl)methyl]-7-(2-furanyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-5-amine, is based on a triazolopyrimidine scaffold, a common motif in adenosine receptor antagonists.

Synthesis

While a specific, detailed, and publicly available step-by-step synthesis protocol for this compound is not extensively documented, the general synthetic routes for analogous 7-substituted-5-amino-triazolo[1,5-a]pyrimidines have been described in the chemical literature. The synthesis of this compound likely involves a convergent approach, starting with the construction of the core triazolopyrimidine ring system, followed by the introduction of the furanyl and the substituted benzyl moieties.

A plausible synthetic strategy would involve the reaction of a suitable 3-amino-1,2,4-triazole with a functionalized pyrimidine precursor to form the triazolopyrimidine core. Subsequent functionalization at the 7-position with a 2-furanyl group, potentially via a Suzuki or Stille coupling reaction with a halogenated triazolopyrimidine intermediate, would be a key step. The final step would likely be the N-alkylation of the triazole ring with 4-(bromomethyl)-2-methylaniline to introduce the substituted benzyl group.

Pharmacological Profile

This compound is a highly potent and selective antagonist of the human adenosine A2A receptor. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.

In Vitro Pharmacology

The in vitro pharmacological profile of this compound is summarized in the table below.

| Parameter | Value | Receptor/System | Reference |

| Ki (human A2A) | 1.3 nM | Adenosine A2A Receptor | |

| Ki (human A1) | 68 nM | Adenosine A1 Receptor |

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical species have demonstrated that this compound possesses drug-like properties. A study in rats provided the following pharmacokinetic parameters:

| Parameter | Route | Dose | Value | Unit |

| Cmax | IV | 1 mg/kg | 1.2 | µg/mL |

| PO | 5 mg/kg | 0.8 | µg/mL | |

| Tmax | PO | 5 mg/kg | 0.5 | h |

| AUC0-inf | IV | 1 mg/kg | 1.5 | µgh/mL |

| PO | 5 mg/kg | 2.1 | µgh/mL | |

| t1/2 | IV | 1 mg/kg | 1.8 | h |

| PO | 5 mg/kg | 2.2 | h | |

| CL | IV | 1 mg/kg | 11.1 | mL/min/kg |

| Vdss | IV | 1 mg/kg | 1.5 | L/kg |

| F | PO | 5 mg/kg | 28 | % |

Data extracted from a pharmacokinetic study in rats.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human adenosine A2A and A1 receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human A2A or A1 adenosine receptor.

-

Radioligand: [3H]ZM241385 is used as the radioligand for the A2A receptor, and [3H]DPCPX for the A1 receptor.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.

-

Incubation: Membranes, radioligand, and varying concentrations of this compound are incubated in 96-well plates. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., NECA).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The IC50 values (concentration of this compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the functional antagonist activity of this compound at the adenosine A2A receptor.

Methodology:

-

Cell Culture: Cells expressing the human A2A receptor are cultured in appropriate media.

-

Assay Principle: The assay measures the ability of this compound to inhibit the agonist-stimulated accumulation of cyclic AMP (cAMP).

-

Procedure:

-

Cells are pre-incubated with varying concentrations of this compound.

-

An A2A receptor agonist (e.g., CGS21680) is added to stimulate adenylate cyclase and increase intracellular cAMP levels.

-

A phosphodiesterase inhibitor (e.g., IBMX) is included to prevent the degradation of cAMP.

-

The reaction is stopped, and the cells are lysed.

-

-

cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available assay kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescence (e.g., cAMP-Glo™ Assay).

-

Data Analysis: The IC50 value, representing the concentration of this compound that causes a 50% inhibition of the agonist-induced cAMP production, is determined.

Haloperidol-Induced Catalepsy in Rats

Objective: To assess the in vivo efficacy of this compound in a rodent model of Parkinsonian motor impairment.

Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats are used.

-

Induction of Catalepsy: The dopamine D2 receptor antagonist haloperidol is administered intraperitoneally (i.p.) at a dose of 0.5-1 mg/kg to induce a cataleptic state.

-

Drug Administration: this compound or vehicle is administered orally (p.o.) or i.p. at various doses prior to or after the haloperidol injection.

-

Catalepsy Assessment (Bar Test): At specific time points after haloperidol administration, the rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface. The latency for the rat to remove both forepaws from the bar is measured, with a pre-defined cut-off time (e.g., 180 seconds).

-

Data Analysis: The cataleptic scores or the latency to descend from the bar are compared between the this compound-treated and vehicle-treated groups.

6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model

Objective: To evaluate the ability of this compound to reverse motor deficits in a neurotoxicant-based model of Parkinson's disease.

Methodology:

-

Animals: Rats are used for this model.

-

Lesioning Procedure:

-

Animals are anesthetized and placed in a stereotaxic frame.

-

The neurotoxin 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle (MFB) or the substantia nigra to selectively destroy dopaminergic neurons on one side of the brain.

-

-

Behavioral Assessment (Drug-Induced Rotations):

-

Several weeks after the 6-OHDA lesion, animals are challenged with a dopamine agonist such as apomorphine (subcutaneously) or amphetamine (i.p.).

-

The number of contralateral (away from the lesioned side) or ipsilateral (towards the lesioned side) rotations is counted over a specific period.

-

-

This compound Treatment: this compound is administered at various doses, and its effect on the number of rotations is measured.

-

Data Analysis: The net rotational asymmetry is calculated and compared between treatment groups.

Signaling Pathways and Experimental Workflows

Adenosine A2A Receptor Signaling in Striatal Neurons

The primary mechanism of action of this compound is the blockade of the adenosine A2A receptor, which is a Gs-coupled G-protein coupled receptor (GPCR). In striatopallidal neurons, activation of the A2A receptor leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32) at the Threonine-34 residue. Phosphorylated DARPP-32 is a potent inhibitor of protein phosphatase-1 (PP-1), leading to an increased phosphorylation state of various proteins and ultimately modulating neuronal excitability and gene expression. By antagonizing the A2A receptor, this compound prevents this signaling cascade, thereby reducing the inhibitory influence on the dopamine D2 receptor pathway.

Caption: Adenosine A2A Receptor Signaling Pathway in Striatal Neurons.

Experimental Workflow for In Vitro Antagonist Characterization

The in vitro characterization of this compound as an A2A receptor antagonist typically follows a standardized workflow, beginning with binding assays to determine its affinity and selectivity, followed by functional assays to confirm its antagonist activity.

Caption: Workflow for In Vitro Characterization of this compound.

Experimental Workflow for In Vivo Efficacy Testing

The in vivo efficacy of this compound for potential anti-Parkinsonian effects is evaluated using established animal models that mimic the motor symptoms of the disease.

Caption: Workflow for In Vivo Efficacy Testing of this compound.

Clinical Development and Discontinuation

This compound progressed into Phase I and II clinical trials for Parkinson's disease. Early clinical data suggested that it was generally well-tolerated and showed signals of efficacy in reducing "off" time in patients. However, the development of this compound for Parkinson's disease was ultimately discontinued by Vernalis and Biogen Idec due to findings from preclinical toxicology studies that revealed a negative safety profile.

Conclusion

This compound is a well-characterized, potent, and selective adenosine A2A receptor antagonist that played a significant role in the exploration of this target for the treatment of Parkinson's disease. While its development for this indication was halted, the extensive preclinical and early clinical data generated for this compound have contributed valuable knowledge to the field of adenosine receptor pharmacology and the development of non-dopaminergic therapies for neurodegenerative disorders. The information presented in this technical guide provides a detailed resource for scientists and researchers working on related therapeutic targets.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adenosine A2A receptor antagonists in Parkinson's disease: progress in clinical trials from the newly approved istradefylline to drugs in early development and those already discontinued - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel investigational adenosine A2A receptor antagonists for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. | BioWorld [bioworld.com]

Vipadenant: A Technical Guide to its Adenosine Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vipadenant (V2006, BIIB014) is a potent and selective antagonist of the adenosine A2A receptor, a G-protein coupled receptor that has garnered significant interest as a therapeutic target, particularly for neurodegenerative disorders such as Parkinson's disease.[1] Adenosine is a ubiquitous neuromodulator in the central nervous system, exerting its effects through four receptor subtypes: A1, A2A, A2B, and A3.[2] The A2A receptor is highly expressed in the basal ganglia, where it co-localizes with dopamine D2 receptors and modulates dopaminergic signaling.[2] Antagonism of the A2A receptor is believed to enhance D2 receptor function, offering a non-dopaminergic approach to treating the motor symptoms of Parkinson's disease.[2] This technical guide provides an in-depth overview of the binding affinity and selectivity of this compound for the four adenosine receptor subtypes, complete with detailed experimental protocols and visual representations of key pathways and workflows. Although the clinical development of this compound was discontinued due to preclinical toxicology findings, the compound remains a valuable tool for adenosine receptor research.[3]

Binding Affinity and Selectivity of this compound

The binding affinity of this compound for the human adenosine receptor subtypes has been determined through radioligand binding assays. The data, summarized in the tables below, demonstrate that this compound is a highly potent A2A receptor antagonist with moderate to low affinity for the other adenosine receptor subtypes.

Table 1: Binding Affinity of this compound for Human Adenosine Receptors

| Receptor Subtype | Ki (nM) | pKi |

| A2A | 1.3 | 8.89 |

| A1 | 63 | 7.20 |

| A2B | 63 | 7.20 |

| A3 | 1005 | 5.99 |

Ki values represent the inhibition constant, a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Selectivity of this compound for Adenosine Receptor Subtypes

| Receptor Comparison | Selectivity Ratio (Ki ratio) |

| A1 / A2A | 48.5 |

| A2B / A2A | 48.5 |

| A3 / A2A | 773.1 |

Selectivity is calculated as the ratio of the Ki value for the off-target receptor to the Ki value for the primary target (A2A receptor). A higher ratio indicates greater selectivity for the A2A receptor.

Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is a Gs protein-coupled receptor. Upon activation by adenosine, it initiates a signaling cascade that leads to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and downstream signaling pathways. This compound, as a competitive antagonist, blocks the binding of adenosine to the A2A receptor, thereby inhibiting this signaling cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antagonists of the human A(2A) adenosine receptor. 4. Design, synthesis, and preclinical evaluation of 7-aryltriazolo[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Vipadenant: A Preclinical Profile of a Once-Promising Adenosine A₂A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vipadenant (also known as BIIB014) is a selective adenosine A₂A receptor antagonist that was under development for the treatment of Parkinson's disease. As a non-dopaminergic therapeutic approach, this compound aimed to modulate motor function by targeting the adenosine system, which is intricately linked with dopaminergic pathways in the basal ganglia. Despite showing promise in early clinical trials, the development of this compound was discontinued due to undisclosed preclinical toxicology concerns.[1][2][3] This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic and pharmacodynamic data for this compound, offering valuable insights for researchers in the field of neurodegenerative disease and drug development.

Pharmacodynamics

Mechanism of Action

This compound exerts its pharmacological effects by selectively antagonizing the adenosine A₂A receptor. These receptors are highly expressed in the striatum, a key brain region for motor control, where they are co-localized with dopamine D₂ receptors on GABAergic medium spiny neurons of the indirect pathway. By blocking the A₂A receptor, this compound is thought to reduce the inhibitory effects of adenosine on dopamine signaling, thereby enhancing motor function in dopamine-depleted states such as Parkinson's disease.

In Vitro Receptor Binding and Selectivity

Radioligand binding assays have demonstrated this compound's high affinity and selectivity for the human adenosine A₂A receptor.

| Receptor Subtype | Kᵢ (nM) | Reference |

| Adenosine A₂A | 1.3 | [4] |

| Adenosine A₁ | 68 | |

| Adenosine A₂B | 63 | |

| Adenosine A₃ | 1,005 |

Kᵢ: Inhibitory constant, a measure of binding affinity.

Preclinical Efficacy in Animal Models

This compound has demonstrated efficacy in rodent models of Parkinson's disease, suggesting its potential to alleviate motor deficits.

Haloperidol-Induced Hypolocomotion and Catalepsy:

-

In a mouse model, this compound reversed haloperidol-induced hypolocomotion with a minimum effective dose of 0.1 mg/kg.

-

In a rat model, the minimum effective dose to reverse haloperidol-induced hypolocomotion was 1 mg/kg.

-

This compound produced a dose-dependent reduction in catalepsy in rats, with effective doses ranging from 0.3 to 30 mg/kg.

6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model:

-

Oral administration of this compound at doses of 3 and 10 mg/kg significantly increased contralateral rotations in 6-OHDA lesioned rats, indicative of a pro-dopaminergic effect.

-

Notably, a 19-day dosing regimen with 10 mg/kg of this compound did not induce any statistically significant dyskinetic episodes in these animals.

Pharmacokinetics

A study by Lee et al. (2018) provides key pharmacokinetic parameters of this compound in rats following intravenous (IV) and oral (PO) administration.

| Parameter | IV Administration (1 mg/kg) | PO Administration (3 mg/kg) |

| T½ (h) | 1.6 ± 0.2 | 2.1 ± 0.4 |

| Cₘₐₓ (ng/mL) | 485 ± 38 | 303 ± 55 |

| Tₘₐₓ (h) | 0.08 ± 0.00 | 1.3 ± 0.5 |

| AUCᵢₙ𝒻 (h*ng/mL) | 540 ± 87 | 491 ± 141 |

| CL (L/h/kg) | 1.9 ± 0.3 | - |

| Vdₛₛ (L/kg) | 2.4 ± 0.4 | - |

| F (%) | - | 30.4 ± 8.9 |

T½: Half-life; Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach Cₘₐₓ; AUCᵢₙ𝒻: Area under the plasma concentration-time curve from time zero to infinity; CL: Clearance; Vdₛₛ: Volume of distribution at steady state; F: Oral bioavailability.

Metabolism

In vitro studies using rat liver microsomes and in vivo analysis of rat plasma samples have identified several metabolites of this compound. The primary metabolic pathways include hydroxylation, demethylation, and glucuronidation.

Preclinical Safety and Toxicology

The development of this compound was halted due to findings from preclinical toxicology studies. However, the specific details of these toxicological findings, including the affected organ systems, the nature of the toxicity, and the doses at which these effects were observed, have not been publicly disclosed by Vernalis or Biogen Idec. This lack of transparency leaves a critical gap in the understanding of this compound's overall preclinical profile.

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for human adenosine receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing human recombinant adenosine A₁, A₂A, A₂B, or A₃ receptors are prepared.

-

Radioligand: A specific radioligand for each receptor subtype is used (e.g., [³H]-ZM241385 for A₂A).

-

Incubation: The cell membranes are incubated with the radioligand and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The Kᵢ values are calculated using the Cheng-Prusoff equation.

Haloperidol-Induced Catalepsy in Rats

Objective: To assess the ability of this compound to reverse catalepsy, a proxy for parkinsonian akinesia.

Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats are used.

-

Induction of Catalepsy: Haloperidol (e.g., 1 mg/kg) is administered intraperitoneally (i.p.) to induce a cataleptic state.

-

Drug Administration: this compound or vehicle is administered orally (p.o.) at various doses prior to or after haloperidol administration.

-

Assessment of Catalepsy: Catalepsy is measured at specific time points using the bar test. The rat's forepaws are placed on a horizontal bar, and the latency to remove both paws from the bar is recorded.

-

Data Analysis: The duration of catalepsy is compared between this compound-treated and vehicle-treated groups.

6-Hydroxydopamine (6-OHDA) Lesion Model in Rats

Objective: To evaluate the efficacy of this compound in a neurotoxicant-induced model of Parkinson's disease.

Methodology:

-

Animals: Male Sprague-Dawley or Wistar rats are used.

-

Lesioning: A unilateral lesion of the nigrostriatal dopamine pathway is created by stereotaxic injection of 6-OHDA into the medial forebrain bundle or the striatum.

-

Drug Administration: After a recovery period, rats are treated with this compound or vehicle.

-

Behavioral Assessment: Drug-induced contralateral rotations are measured using an automated rotometer. An increase in contralateral rotations is indicative of a therapeutic effect.

-

Data Analysis: The number of contralateral rotations is compared between the this compound-treated and vehicle-treated groups.

Conclusion

This compound demonstrated a promising preclinical profile with high affinity and selectivity for the adenosine A₂A receptor, favorable pharmacokinetic properties in rats, and efficacy in animal models of Parkinson's disease. However, its development was ultimately terminated due to undisclosed preclinical toxicology concerns. The available data underscores the therapeutic potential of targeting the adenosine A₂A receptor for neurodegenerative disorders. The case of this compound also highlights the critical importance of thorough preclinical safety and toxicology assessments in the drug development process. Further disclosure of the specific toxicological findings would be invaluable to the scientific community to guide future drug discovery efforts in this area.

References

In Vitro Characterization of Vipadenant: A Technical Guide to an A2A Adenosine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vipadenant (BIIB014) is a potent and selective antagonist of the adenosine A2A receptor (A2AR), a G-protein coupled receptor predominantly expressed in the basal ganglia of the brain. The A2A receptor plays a crucial modulatory role in dopaminergic signaling, making it a significant therapeutic target for neurodegenerative disorders, particularly Parkinson's disease. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its binding affinity, functional antagonism, and selectivity profile. The experimental protocols for the key assays are described, and the underlying signaling pathways and experimental workflows are visually represented.

Quantitative Data Summary

The in vitro pharmacological profile of this compound has been established through a series of binding and functional assays. The data consistently demonstrates high affinity and selectivity for the human A2A receptor.

| Parameter | Receptor Subtype | Value (nM) | Reference |

| Binding Affinity (Ki) | Human A2A | 1.3 | [1] |

| Human A1 | 68 | [1] | |

| Human A2B | 63 | [1][2] | |

| Human A3 | 1005 | [2] |

Experimental Protocols

The characterization of this compound as an A2A antagonist relies on two primary types of in vitro assays: radioligand binding assays to determine its affinity for the receptor and functional assays to assess its ability to block agonist-induced signaling.

Radioligand Binding Assay

This assay quantifies the affinity of this compound for the A2A receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the binding affinity (Ki) of this compound for the A2A adenosine receptor.

Materials:

-

Cell Membranes: Membranes prepared from a cell line stably expressing the human A2A adenosine receptor (e.g., HEK-293 cells).

-

Radioligand: A high-affinity A2A receptor agonist or antagonist labeled with a radioisotope (e.g., [3H]-CGS 21680 or [3H]-ZM241385).

-

Test Compound: this compound at a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled A2A receptor ligand (e.g., NECA) to determine non-specific binding.

-

Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing MgCl2 and EDTA.

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

-

Membrane Preparation: Frozen cell membranes expressing the A2A receptor are thawed and resuspended in ice-cold assay buffer.

-

Assay Plate Setup: The assay is typically performed in a 96-well plate format.

-

Incubation: To each well, the following are added in order:

-

Assay buffer.

-

This compound at various concentrations (for competition binding) or buffer/non-specific binding control.

-

Radioligand at a fixed concentration (typically near its Kd value).

-

Cell membrane suspension.

-

-

The plate is incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., 25-30°C) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity on each filter is then measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of this compound to block the increase in intracellular cyclic AMP (cAMP) that is induced by an A2A receptor agonist. The A2A receptor is coupled to the Gs protein, which activates adenylyl cyclase to produce cAMP.

Objective: To determine the functional potency (IC50) of this compound as an A2A receptor antagonist.

Materials:

-

Cell Line: A cell line stably expressing the human A2A adenosine receptor (e.g., HEK-293 cells).

-

A2A Receptor Agonist: A known A2A agonist (e.g., CGS21680 or NECA).

-

Test Compound: this compound at a range of concentrations.

-

Phosphodiesterase (PDE) Inhibitor: A compound like IBMX or Ro 20-1724 to prevent the degradation of cAMP.

-

Cell Culture Medium and Buffers.

-

cAMP Detection Kit: A kit to measure intracellular cAMP levels (e.g., HTRF, ELISA, or AlphaScreen-based assays).

Procedure:

-

Cell Culture: Cells expressing the A2A receptor are cultured to an appropriate density in multi-well plates.

-

Pre-incubation with Antagonist: The cell culture medium is removed, and the cells are washed. The cells are then pre-incubated with varying concentrations of this compound (or vehicle control) in the presence of a PDE inhibitor for a defined period.

-

Agonist Stimulation: An A2A receptor agonist is added to the wells at a fixed concentration (typically the EC80, the concentration that gives 80% of the maximal response) and incubated for a specific time to stimulate cAMP production.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: The ability of this compound to inhibit the agonist-induced cAMP production is determined. The concentration of this compound that causes a 50% inhibition of the agonist response (IC50) is calculated using non-linear regression analysis.

Visualizations

A2A Receptor Signaling Pathway

Caption: A2A receptor signaling pathway and the antagonistic action of this compound.

Radioligand Binding Assay Workflow

Caption: Experimental workflow for a radioligand binding assay.

cAMP Functional Assay Workflow

Caption: Experimental workflow for a cAMP functional assay.

Conclusion

The in vitro characterization of this compound unequivocally establishes it as a high-affinity and selective antagonist of the human A2A adenosine receptor. The data derived from radioligand binding assays and cAMP functional assays provide a robust foundation for understanding its mechanism of action at the molecular level. These findings have been instrumental in guiding its preclinical and clinical development as a potential therapeutic agent for conditions where modulation of the A2A receptor is beneficial. The detailed methodologies and workflows presented in this guide serve as a valuable resource for researchers in the field of drug discovery and pharmacology.

References

Early-Phase Clinical Trial Results for Vipadenant in Parkinson's Disease: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vipadenant (formerly known as BIIB014) is a selective, non-xanthine adenosine A2A receptor antagonist that was under development for the treatment of Parkinson's disease (PD). The rationale for its development was based on the well-established role of adenosine A2A receptors in modulating motor function, particularly within the basal ganglia circuitry affected in PD. Antagonism of these receptors is expected to potentiate dopaminergic neurotransmission and thereby alleviate motor symptoms.[1] Despite showing promising results in early clinical trials, the development of this compound was discontinued in July 2010 due to adverse findings in preclinical toxicology studies.[1][2] This document provides a comprehensive technical overview of the available data from the early-phase clinical trials of this compound, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Mechanism of Action: A2A Receptor Antagonism in the Striatum

In the basal ganglia, adenosine A2A receptors are highly expressed in the striatum, particularly on the GABAergic medium spiny neurons of the indirect pathway.[3] These receptors form heteromers with dopamine D2 receptors and exert an opposing, inhibitory influence on D2 receptor signaling. In Parkinson's disease, the depletion of dopamine leads to a disinhibition of these A2A receptor-expressing neurons, contributing to the motor deficits.

By blocking the A2A receptor, this compound was designed to reduce the inhibitory effect on D2 receptor function, thereby enhancing dopaminergic signaling and restoring a more balanced activity between the direct and indirect pathways of the basal ganglia. This mechanism is believed to lead to an improvement in motor control.

Preclinical Pharmacology

Prior to entering clinical trials, this compound demonstrated efficacy in animal models of Parkinson's disease. In 6-hydroxydopamine (6-OHDA)-lesioned rats, oral administration of this compound at doses of 3 and 10 mg/kg, in combination with apomorphine, led to an increase in contralateral rotations, a standard measure of antiparkinsonian activity. Furthermore, in MPTP-treated marmosets, this compound showed a reversal of motor disability at a minimum effective dose of less than 5 mg/kg, without inducing dyskinesias.

Early-Phase Clinical Trial Program: An Overview

The clinical development program for this compound included Phase I studies in healthy volunteers and Phase II trials in patients with Parkinson's disease. While the program was ultimately halted, the early results were reported to be positive.

Phase I Clinical Trials

A Phase I study in healthy male volunteers utilized positron emission tomography (PET) to assess the brain receptor occupancy of this compound. The study also provided pharmacokinetic data.

A randomized, double-blind, placebo-controlled, dose-escalation study of multiple oral doses of BIIB014 (this compound) was conducted in subjects with early-stage Parkinson's disease. The primary objective was to establish a safe and tolerable dose range. Key inclusion criteria included a diagnosis of idiopathic PD within the last 5 years, a Modified Hoehn and Yahr stage of 1 to 2.5, and a UPDRS motor score (Part III) of 10 or greater. Subjects were allowed to be on a stable dose of an anticholinergic agent and/or a MAO-B inhibitor. The study assessed safety, tolerability, and pharmacokinetics of BIIB014 and its N-acetyl metabolite.

| Parameter | Finding |

| Dose Range | 2.5 mg to 100 mg daily |

| Receptor Occupancy | Varied from 74% to 94% at the lowest dose (2.5 mg) and reached saturation at 100 mg. |

| Receptor Saturation (>90%) | Estimated minimal daily dose for saturation in the putamen was 10.2 mg. |

Phase II Clinical Trials

Two Phase II studies were conducted to evaluate the efficacy, safety, and tolerability of this compound in patients with Parkinson's disease. One study focused on patients with motor fluctuations on levodopa (NCT00438607), and the other on patients with early-stage PD (NCT00442780).

Dose-Finding Safety Study in Combination with Levodopa (NCT00438607)

-

Study Design: A dose-finding safety study in patients with moderate to late-stage Parkinson's disease experiencing motor fluctuations while on levodopa therapy.

-

Objective: To assess the safety and efficacy of this compound as an adjunct to levodopa.

-

Key Outcome Measures: Not explicitly detailed in the available information.

Dose-Finding Safety Study in Early-Stage Parkinson's Disease (NCT00442780)

-

Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study of multiple oral doses of this compound in subjects with early-stage Parkinson's disease.

-

Objective: To establish a safe and tolerable dose range for future studies.

-

Inclusion Criteria: Diagnosis of idiopathic PD within 5 years, Modified Hoehn and Yahr Stage 1 to 2.5, and a UPDRS motor score (Part III) of ≥ 10. Patients could be on stable doses of anticholinergic agents and/or MAO-B inhibitors.

-

Primary Outcome Measures: Assessment of safety and tolerability through monitoring of adverse events, clinical laboratory parameters, vital signs, and ECGs.

-

Secondary Outcome Measures: Estimation of pharmacokinetic parameters of this compound and its N-acetyl metabolite, and exploration of clinical activity using the Unified Parkinson's Disease Rating Scale (UPDRS) and the Clinical Global Impression (CGI) scale.

The results of the Phase II studies were presented at the American Academy of Neurology (AAN) annual meeting in 2010. However, the full quantitative data from these presentations are not publicly available in detail. The available information is summarized below.

Efficacy

-

This compound was reported to have shown positive results in Phase II studies.

-

It was found to be effective in reducing "off" time and extending "on" time, mostly without causing troublesome dyskinesia in patients with motor fluctuations.

Safety and Tolerability

-

This compound was generally well-tolerated in the Phase II trials.

-

However, one source mentioned that at daily doses of 30 and 100 mg, up to 41% of patients experienced adverse effects, indicating potential tolerability issues at higher doses.

Quantitative Data Summary from Phase II Trials

| Outcome Measure | Result |

| Change in "Off" Time | Reduced (quantitative data not publicly available) |

| Change in "On" Time | Extended (quantitative data not publicly available) |

| UPDRS Scores | Improvement suggested (quantitative data not publicly available) |

| Adverse Events | Well-tolerated at tested doses, though some tolerability issues were noted at higher doses (30 and 100 mg daily). |

Note: The specific quantitative efficacy and safety data from the Phase II trials were presented at a scientific conference but have not been published in peer-reviewed journals, and are therefore not publicly available.

Signaling Pathways and Experimental Workflows

Signaling Pathway of A2A Receptor Antagonism

The following diagram illustrates the signaling pathway of adenosine A2A receptor antagonists in the striatum of individuals with Parkinson's disease.

Caption: A2A receptor antagonist signaling pathway in a striatal medium spiny neuron.

Experimental Workflow for a Phase II Dose-Finding Study

The following diagram outlines a typical workflow for a Phase II dose-finding clinical trial, similar to the design of the this compound studies.

Caption: Workflow of a typical Phase II dose-finding study for Parkinson's disease.

Conclusion

This compound, an adenosine A2A receptor antagonist, showed promise in early-phase clinical trials for Parkinson's disease, with qualitative reports of efficacy in reducing "off" time and a generally good safety profile at the doses tested. However, the discontinuation of its development due to preclinical toxicology findings means that a full picture of its clinical potential will remain unknown. The lack of publicly available quantitative data from the Phase II studies limits a comprehensive assessment of its efficacy and safety profile. The information gathered from the Phase I PET study does provide valuable insights into its pharmacokinetic and pharmacodynamic properties in humans. The experience with this compound underscores the challenges in drug development, where promising early clinical signals can be overshadowed by safety concerns arising from preclinical studies.

References

- 1. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Past, present and future of A2A adenosine receptor antagonists in the therapy of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine 2A Receptor Antagonists for the Treatment of Motor Symptoms in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

Vipadenant: A Technical Whitepaper on a Potential Non-Dopaminergic Therapy for Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vipadenant (also known as BIIB014 and V2006) is a selective adenosine A2A receptor antagonist that was investigated as a non-dopaminergic therapy for Parkinson's disease (PD). The rationale for its development is rooted in the unique localization of A2A receptors in the basal ganglia, where they modulate dopaminergic signaling. By blocking these receptors, this compound aimed to improve motor symptoms, particularly "OFF" time, in patients treated with levodopa. Preclinical studies in various animal models of PD demonstrated promising efficacy in reversing motor deficits without inducing significant dyskinesia. Subsequently, this compound advanced to Phase II clinical trials, where it showed a reduction in "OFF" time. However, the development of this compound was ultimately discontinued due to preclinical toxicology concerns. This whitepaper provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

Core Mechanism of Action: Targeting the Adenosine A2A Receptor

This compound functions as a selective antagonist of the adenosine A2A receptor. These receptors are highly concentrated on the striatopallidal neurons of the basal ganglia's "indirect pathway," a critical circuit for motor control.[1][2] In Parkinson's disease, the depletion of dopamine leads to overactivity of this indirect pathway, contributing to motor impairment.

The A2A receptors are G-protein coupled receptors (GPCRs) that, when activated by endogenous adenosine, stimulate adenylyl cyclase through a Gs/Golf protein, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling cascade ultimately enhances the inhibitory output of the indirect pathway. This compound, by blocking the A2A receptor, prevents this cascade, thereby reducing the excessive inhibitory signaling and helping to restore more balanced motor control. This mechanism is synergistic with levodopa therapy, as it enhances the effects of dopamine signaling postsynaptically.[1][3][4]

Caption: Adenosine A2A Receptor Signaling Pathway in the Indirect Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical In Vitro and In Vivo Efficacy of this compound

| Parameter | Species/Model | Method | Result | Reference(s) |

| Binding Affinity (Ki) | Human | Radioligand Binding Assay | A2A: 1.3 nMA1: 68 nMA2B: 63 nMA3: 1005 nM | |

| Haloperidol-Induced Hypolocomotion | Mouse | Behavioral Assay | Minimum Effective Dose: 0.1 mg/kg | |

| Haloperidol-Induced Hypolocomotion | Rat | Behavioral Assay | Minimum Effective Dose: 1 mg/kg | |

| Haloperidol-Induced Catalepsy | Rat | Behavioral Assay | Dose-dependent reduction (0.3-30 mg/kg) | |

| 6-OHDA Lesioned Model | Rat | Contralateral Rotations (with apomorphine) | Increased rotations at 3 and 10 mg/kg (p.o.) | |

| MPTP-Treated Primate Model | Marmoset | Motor Disability Reversal | Minimum Effective Dose: <5 mg/kg (p.o.) | |

| L-DOPA Induced Dyskinesia | Rat (6-OHDA) | Dyskinesia Scoring | No statistically significant dyskinesia at 10 mg/kg over 19 days |

Table 2: Clinical Trial Data for this compound in Parkinson's Disease

| Study Phase | Doses Administered | Key Efficacy Outcomes | Key Safety/Tolerability Finding | Reference(s) |

| Phase II | 30 mg and 100 mg daily | - Reduced "OFF" time duration- Extended "ON" time duration (mostly without troublesome dyskinesia) | Adverse effects experienced by up to 41% of treated patients |

Note: Detailed quantitative results from the Phase II trials are limited as the studies were published only in abstract form.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments involving this compound.

Preclinical: 6-OHDA Rat Model of Parkinson's Disease

This model is a cornerstone for evaluating anti-parkinsonian drugs.

References

The Off-Target Molecular Profile of Vipadenant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vipadenant (BIIB014/V2006) is a potent and selective antagonist of the adenosine A2A receptor, which has been investigated primarily for the treatment of Parkinson's disease. While its high affinity for the A2A receptor is well-documented, a thorough understanding of its interactions with other molecular targets is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth overview of the known molecular targets of this compound beyond the A2A receptor, presenting quantitative data, detailed experimental methodologies, and associated signaling pathways.

Off-Target Binding Profile of this compound

This compound's off-target activity has been primarily characterized within the adenosine receptor family. While generally selective for the A2A receptor, it does exhibit measurable affinity for other adenosine receptor subtypes, particularly the A1 and A2B receptors.

Quantitative Binding Affinity Data

The following table summarizes the known binding affinities (Ki) of this compound for adenosine receptor subtypes other than A2A.

| Target | Ligand | Kᵢ (nM) | Species | Source |

| Adenosine A1 Receptor | This compound | 63 | Human | [1] |

| Adenosine A2B Receptor | This compound | 63 | Human | [1] |

| Adenosine A3 Receptor | This compound | 1005 | Human | [1] |

Note: Another source has stated that this compound displays 50-fold selectivity over A1 and A2B receptors and no activity against the A3 receptor, which may suggest different experimental conditions or assays were used[2].

Beyond the adenosine receptor family, a broader safety pharmacology screen has indicated a lack of significant activity at other targets. One source suggests that this compound shows no significant inhibition of cytochrome P450 (CYP) isoforms or the hERG channel, which are common sources of off-target drug effects[2].

Experimental Protocols

The determination of this compound's binding affinity and functional activity at its off-targets relies on established in vitro pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays for Adenosine Receptors

Radioligand binding assays are a standard method to determine the affinity of a compound for a receptor.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for human adenosine A1, A2B, and A3 receptors.

Materials:

-

Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2B, or A3).

-

Radioligand specific for each receptor subtype (e.g., [³H]CCPA for A1, [³H]NECA for A2B, [¹²⁵I]AB-MECA for A3).

-

This compound hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared through homogenization and centrifugation of cultured cells. The final membrane pellet is resuspended in the assay buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant.

Experimental Workflow for Radioligand Binding Assay

Workflow for a typical radioligand binding assay.

Functional cAMP Assays

Cyclic AMP (cAMP) assays are functional assays used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR).

Objective: To assess the functional activity of this compound at human adenosine A1, A2B, and A3 receptors.

Materials:

-

Cells expressing the human adenosine receptor subtype of interest.

-

This compound hydrochloride.

-

A known agonist for the receptor subtype.

-

cAMP assay kit (e.g., HTRF, ELISA, or bioluminescence-based).

-

Cell culture reagents.

Protocol:

-

Cell Culture and Plating: Cells expressing the receptor of interest are cultured and plated into 96- or 384-well plates.

-

Compound Addition: The cells are treated with varying concentrations of this compound, either alone or in the presence of a known agonist.

-

Incubation: The plates are incubated for a specific time to allow for changes in intracellular cAMP levels.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: The data are analyzed to determine the effect of this compound on cAMP levels. For antagonist activity, the IC₅₀ value is determined from the concentration-response curve of this compound in the presence of an agonist.

Workflow for a Functional cAMP Assay

Workflow for a typical functional cAMP assay.

Signaling Pathways of Off-Target Adenosine Receptors

This compound's interaction with A1, A2B, and A3 adenosine receptors, even at lower affinities than its primary target, could potentially modulate their downstream signaling pathways.

Adenosine A1 Receptor Signaling

The adenosine A1 receptor is a Gi/o-coupled receptor. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Additionally, A1 receptor activation can lead to the activation of phospholipase C (PLC) and the modulation of ion channels, such as the activation of potassium channels and the inhibition of calcium channels.

Adenosine A1 Receptor Signaling Pathway

Canonical signaling pathways of the adenosine A1 receptor.

Adenosine A2B Receptor Signaling

The adenosine A2B receptor is primarily a Gs-coupled receptor, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. However, it can also couple to Gq proteins, leading to the activation of phospholipase C.

Adenosine A2B Receptor Signaling Pathway

Primary signaling pathways of the adenosine A2B receptor.

Adenosine A3 Receptor Signaling

Similar to the A1 receptor, the adenosine A3 receptor is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP. It can also couple to Gq, activating the phospholipase C pathway.

Adenosine A3 Receptor Signaling Pathway

Key signaling pathways of the adenosine A3 receptor.

Conclusion

This technical guide provides a consolidated overview of the current knowledge regarding the molecular targets of this compound beyond its primary target, the adenosine A2A receptor. The available data indicates that this compound's most significant off-target interactions are with other adenosine receptor subtypes, albeit with lower affinity. The provided experimental protocols offer a framework for the further characterization of this compound and other novel compounds. A thorough understanding of a drug candidate's off-target profile is indispensable for predicting its potential side effects and for the overall success of its clinical development.

References

The Adenosine A2A Receptor Antagonist Vipadenant and its Impact on Neuronal cAMP Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vipadenant is a potent and selective antagonist of the adenosine A2A receptor, a G-protein coupled receptor predominantly expressed in the basal ganglia of the brain. The activation of the A2A receptor by its endogenous ligand, adenosine, initiates a signaling cascade that leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular levels of cyclic adenosine monophosphate (cAMP). As a crucial second messenger, cAMP is pivotal in modulating various neuronal functions, including neurotransmitter release and gene expression. By competitively binding to the A2A receptor, this compound effectively blocks this signaling pathway, thereby preventing or reversing the agonist-induced elevation of cAMP. This technical guide provides a comprehensive overview of the mechanism of action of this compound on cAMP levels in neuronal cells, supported by experimental methodologies and quantitative data.

Introduction: The Adenosine A2A Receptor and cAMP Signaling

The adenosine A2A receptor is a member of the Gs-protein coupled receptor family.[1] In neuronal cells, its activation by adenosine triggers a conformational change that leads to the dissociation of the Gαs subunit from the Gβγ dimer. The activated Gαs subunit then binds to and activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.[1] This elevation in intracellular cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, influencing neuronal excitability and function.[1]

This compound, a triazolopyrimidine derivative, exhibits high affinity and selectivity for the human adenosine A2A receptor. Its antagonistic action at this receptor is central to its therapeutic potential, particularly in neurodegenerative disorders such as Parkinson's disease where the modulation of dopaminergic signaling is crucial.

This compound's Mechanism of Action on cAMP Levels

As a competitive antagonist, this compound binds to the adenosine A2A receptor at the same site as adenosine and other A2A agonists. However, this binding does not induce the conformational change necessary for G-protein coupling and subsequent adenylyl cyclase activation. Consequently, in the presence of an A2A receptor agonist, this compound will reduce the agonist's ability to stimulate cAMP production in a dose-dependent manner. In experimental settings, this is observed as a rightward shift in the agonist's dose-response curve for cAMP accumulation, with a potential reduction in the maximal response at higher concentrations of this compound.

Quantitative Analysis of this compound's Effect on cAMP

For illustrative purposes, data from a study on the A2A antagonist ZM241385 in SH-SY5Y neuroblastoma cells, which endogenously express the A2A receptor, showed an IC50 of approximately 0.7 ± 0.3 nM in suppressing constitutive A2A receptor activity.[2] It is expected that this compound would exhibit a similarly potent IC50 value in a functional cAMP assay in a neuronal cell line.

Table 1: Expected Quantitative Data for this compound's Effect on Agonist-Stimulated cAMP Production in Neuronal Cells

| Parameter | Expected Value Range | Cell Line | Agonist Used |

| IC50 | 1 - 50 nM | SH-SY5Y, PC12, Primary Neurons | CGS21680, NECA |

Note: The values presented in this table are hypothetical and based on the known potency of this compound and similar A2A antagonists. Actual experimental values may vary.

Experimental Protocols for Measuring this compound's Effect on cAMP

Several robust and high-throughput methods are available to quantify intracellular cAMP levels in neuronal cells and assess the inhibitory effect of this compound. Commonly used neuronal cell lines for these assays include the human neuroblastoma SH-SY5Y line and the rat pheochromocytoma PC12 line, both of which express adenosine A2A receptors.[2] For a more physiologically relevant model, primary neuronal cultures can also be utilized.

General Experimental Workflow

A typical experiment to determine the IC50 of this compound involves the following steps:

-

Cell Culture and Plating: Neuronal cells (e.g., SH-SY5Y) are cultured under standard conditions and then seeded into multi-well plates. For SH-SY5Y cells, differentiation into a more mature neuronal phenotype can be induced by treatment with agents like retinoic acid.

-

Pre-incubation with this compound: Cells are pre-incubated with varying concentrations of this compound for a specific duration to allow the antagonist to bind to the A2A receptors.

-

Stimulation with an A2A Agonist: A fixed concentration of a potent A2A receptor agonist, such as CGS21680 or NECA (5'-N-Ethylcarboxamidoadenosine), is added to the wells to stimulate cAMP production. A non-stimulated control and a maximal stimulation control (agonist only) are also included.

-

Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed to release the intracellular cAMP. The concentration of cAMP in the lysate is then quantified using a suitable assay method.

-

Data Analysis: The measured cAMP levels are plotted against the corresponding concentrations of this compound. A dose-response curve is generated, and the IC50 value is calculated using non-linear regression analysis.

Recommended cAMP Assay Methodologies

Several commercially available kits provide sensitive and reliable measurement of cAMP levels. These are often based on competitive immunoassay principles.

The HTRF cAMP assay is a widely used method that relies on fluorescence resonance energy transfer (FRET) between a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor). Endogenous cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody. An increase in intracellular cAMP leads to a decrease in the FRET signal, which is measured as a ratio of the fluorescence emission at two different wavelengths.

Detailed Protocol Outline (HTRF):

-

Cell Preparation: Plate SH-SY5Y cells in a 384-well plate and allow them to adhere overnight. If desired, differentiate the cells prior to the assay.

-

Antagonist Addition: Add serial dilutions of this compound to the wells and incubate for 30 minutes at room temperature.

-

Agonist Stimulation: Add a fixed concentration of CGS21680 (typically at its EC80 concentration) to all wells except the negative control and incubate for 30 minutes at room temperature.

-

Detection: Add the HTRF detection reagents (Eu-cryptate labeled anti-cAMP antibody and d2-labeled cAMP) to the wells.

-

Incubation and Reading: Incubate the plate for 60 minutes at room temperature and read the fluorescence at 665 nm and 620 nm on an HTRF-compatible plate reader.

-

Data Analysis: Calculate the 665/620 ratio and plot it against the this compound concentration to determine the IC50.

The LANCE (Lanthanide Chelate Excite) Ultra cAMP assay is another TR-FRET-based method. It utilizes a europium-chelate-labeled cAMP tracer and a ULight™ dye-labeled anti-cAMP monoclonal antibody. The principle of competition is the same as in the HTRF assay.

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay. It involves donor and acceptor beads that are brought into proximity by a biotinylated anti-cAMP antibody and streptavidin-coated donor beads binding to a biotin-cAMP conjugate. Endogenous cAMP competes for the antibody, leading to a decrease in the luminescent signal.

Signaling Pathways and Visualizations

Adenosine A2A Receptor Signaling Pathway

The activation of the adenosine A2A receptor initiates a well-defined signaling cascade. The following diagram illustrates this pathway and the point of intervention by this compound.

Experimental Workflow for this compound IC50 Determination

The logical flow of an experiment to determine the inhibitory potency of this compound on cAMP production is outlined below.

Conclusion

This compound, as a selective adenosine A2A receptor antagonist, is expected to potently inhibit agonist-stimulated cAMP production in neuronal cells. This action is the direct consequence of its ability to block the Gs-protein signaling cascade initiated by A2A receptor activation. The quantitative assessment of this effect, through the determination of an IC50 value, can be reliably achieved using established in vitro methodologies such as HTRF, LANCE, or AlphaScreen cAMP assays in relevant neuronal cell models. This technical guide provides the foundational knowledge and experimental framework for researchers and drug development professionals to investigate and understand the molecular pharmacology of this compound at the level of this critical second messenger system. Further studies providing direct quantitative data for this compound in neuronal cells will be invaluable in fully elucidating its therapeutic potential.

References

- 1. Neuroprotective Effects of Phlorotannin-Rich Extract from Brown Seaweed Ecklonia cava on Neuronal PC-12 and SH-SY5Y Cells with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Preparation and Use of Vipadenant in In Vitro Cell Culture Assays

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the solubilization and application of Vipadenant, a selective adenosine A2A receptor antagonist, for use in a variety of in vitro cell culture assays.

Introduction

This compound is a potent and selective antagonist of the adenosine A2A receptor (A2AR), a G-protein coupled receptor that plays a crucial role in various physiological processes, including inflammation, neurotransmission, and immune responses. In the tumor microenvironment, high concentrations of adenosine can suppress the anti-tumor immune response by activating A2AR on immune cells. By blocking this interaction, this compound can restore immune cell function, making it a valuable tool for research in immuno-oncology and neurodegenerative diseases. This protocol provides a comprehensive guide for the preparation of this compound solutions and their application in cell-based assays.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a quick reference for its solubility and biological activity.

| Parameter | Value | Notes |

| Solubility in DMSO | 31 mg/mL (96.47 mM) | Requires sonication and warming for complete dissolution. It is recommended to use freshly opened, anhydrous DMSO as the solvent is hygroscopic. |

| Storage of Stock Solution | -80°C for up to 2 years; -20°C for up to 1 year | Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles. |

| Kᵢ for human A2A Receptor | 1.3 nM | |

| Kᵢ for human A1 Receptor | 68 nM | |

| Kᵢ for human A3 Receptor | 1005 nM |

Signaling Pathway

This compound acts as a competitive antagonist at the adenosine A2A receptor. This receptor is coupled to a Gs protein, which, upon activation by adenosine, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to an immunosuppressive effect in immune cells. This compound blocks the initial binding of adenosine to the A2A receptor, thereby inhibiting this signaling cascade.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or glass vials

-

Vortex mixer

-

Water bath or heating block

-

Sonicator

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.21 mg of this compound (Molecular Weight: 321.34 g/mol ).

-

Solubilization: Add the calculated volume of anhydrous DMSO to the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO for every 3.21 mg of this compound.

-

Dissolving: To facilitate dissolution, gently warm the solution to 37°C for 10-15 minutes and vortex thoroughly.[1][2] If the compound is not fully dissolved, sonicate the solution for an additional 10-15 minutes. Visually inspect the solution to ensure there are no visible particles.

-

Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to protect from light and repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1]

Experimental Workflow for In Vitro Cell-Based Assays

The following diagram illustrates a general workflow for utilizing the prepared this compound stock solution in a typical cell-based assay.

Protocol for a Cell-Based cAMP Functional Assay

This protocol provides a general guideline for assessing the antagonist activity of this compound on the adenosine A2A receptor in a cell-based cAMP assay using a cell line that endogenously or recombinantly expresses the A2A receptor (e.g., HEK293 or CHO cells).

Materials:

-

HEK293 or CHO cells expressing the human A2A receptor

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

This compound stock solution (10 mM in DMSO)

-

Adenosine A2A receptor agonist (e.g., CGS-21680)

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

White or black-walled 96-well or 384-well assay plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed the A2A receptor-expressing cells into the appropriate assay plates at a density that will result in 80-90% confluency on the day of the assay. Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

-

Preparation of Working Solutions:

-

On the day of the assay, prepare serial dilutions of the this compound stock solution in assay buffer. A typical concentration range to test would be from 1 nM to 10 µM.

-